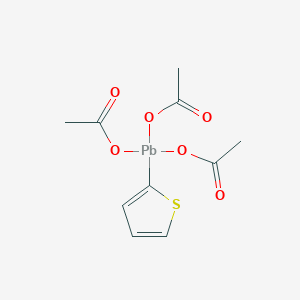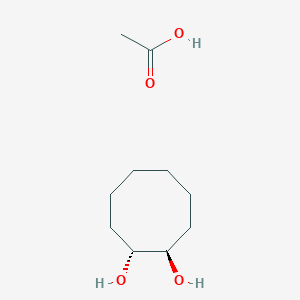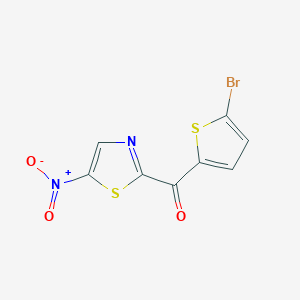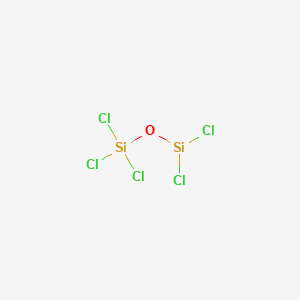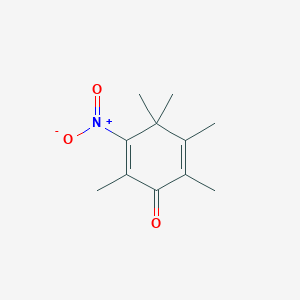
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring structure with multiple methyl groups and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one typically involves the nitration of a suitable precursor, such as a pentamethylcyclohexadienone derivative. The nitration process can be carried out using a nitrating agent like nitric acid in the presence of a solvent such as acetone . The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one involves its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups at specific positions on the ring.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: This compound is similar in structure but contains bromine atoms instead of methyl groups.
Cyclohexane, 1,2,3,4,5-pentamethyl: This compound lacks the nitro group and has a fully saturated ring structure.
Uniqueness
2,3,4,4,6-Pentamethyl-5-nitrocyclohexa-2,5-dien-1-one is unique due to the presence of both multiple methyl groups and a nitro group on the cyclohexadienone ring
特性
CAS番号 |
50785-69-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
2,3,4,4,6-pentamethyl-5-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H15NO3/c1-6-8(3)11(4,5)10(12(14)15)7(2)9(6)13/h1-5H3 |
InChIキー |
LXDLNPGOCPXPIK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(C1=O)C)[N+](=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
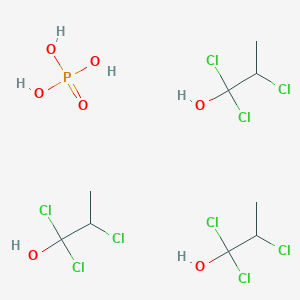
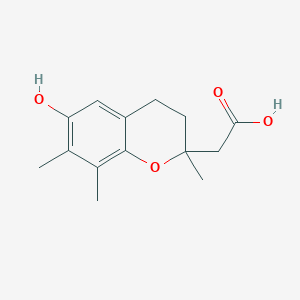
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)
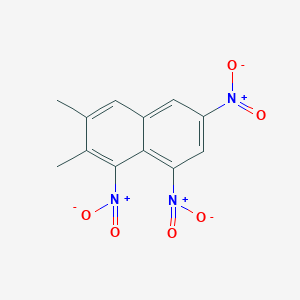
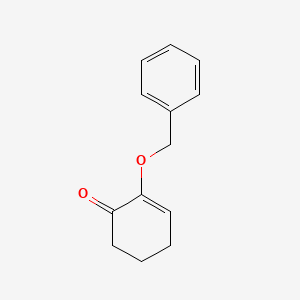
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)

